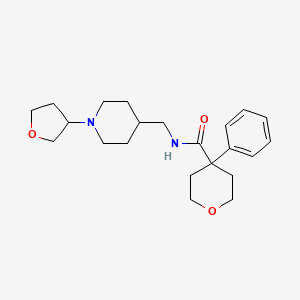
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is an analog of fentanyl, a powerful opioid analgesic . It has been sold online as a designer drug, first appearing in Europe in late 2016 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several key components including a phenyl group, a tetrahydrofuran group, a piperidin group, and a tetrahydropyran group . The exact structure can be represented by the SMILES string: C1(=CC=CC=C1)N(C(=O)C1OCCC1)C1CCN(CC1)CCC1=CC=CC=C1 .
Scientific Research Applications
Synthesis and Medicinal Chemistry
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has been explored in various synthetic and medicinal chemistry contexts. In the realm of synthetic chemistry, it has been a part of the development of novel fused heterocycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, highlighting its utility in creating structurally diverse molecules (Karthikeyan, Vijayakumar, & Sarveswari, 2014). Additionally, its derivatives have been involved in the synthesis of thiazole-aminopiperidine hybrid analogues, showing potential in developing new antimicrobial agents (Jeankumar et al., 2013).
Pharmacological Research
In pharmacological research, compounds containing this chemical structure have been investigated for their potential in treating various diseases. For instance, they have been part of the study on glycine transporter 1 inhibitors, which could have implications in treating neurological disorders (Yamamoto et al., 2016). Furthermore, the structure has been used in the development of Mycobacterium tuberculosis inhibitors, highlighting its role in addressing infectious diseases (Samala et al., 2013).
Mechanism of Action
Safety and Hazards
This compound, being an analog of fentanyl, carries significant safety risks. Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have been responsible for hundreds of overdose deaths every week .
properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c25-21(22(9-14-26-15-10-22)19-4-2-1-3-5-19)23-16-18-6-11-24(12-7-18)20-8-13-27-17-20/h1-5,18,20H,6-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUZDDMXCDYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2462606.png)
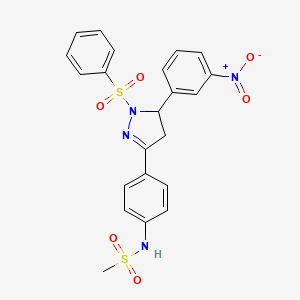
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)
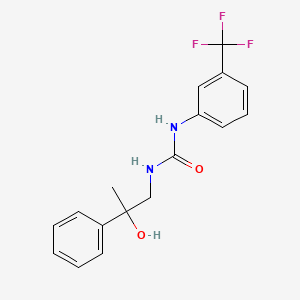
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)
![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)
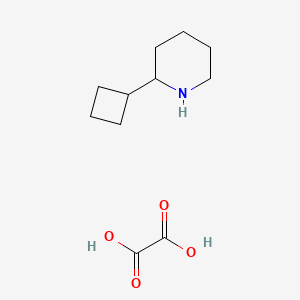

![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)
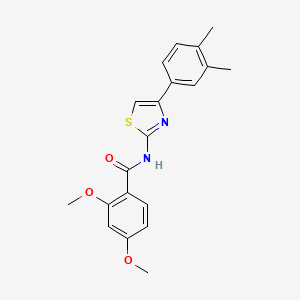

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)

![3-(4-Chlorophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462626.png)